molecular formula C22H42O2 B14295929 3-methylbut-2-enyl 15-methylhexadecanoate CAS No. 114046-17-2

3-methylbut-2-enyl 15-methylhexadecanoate

Cat. No.: B14295929
CAS No.: 114046-17-2
M. Wt: 338.6 g/mol
InChI Key: KINNLZYDAIJBTR-UHFFFAOYSA-N
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Description

3-methylbut-2-enyl 15-methylhexadecanoate is an organic compound that belongs to the ester family. Esters are known for their pleasant fragrances and are commonly found in essential oils and pheromones. This compound is characterized by its unique structure, which includes a 3-methylbut-2-enyl group and a 15-methylhexadecanoate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methylbut-2-enyl 15-methylhexadecanoate typically involves the esterification reaction between 3-methylbut-2-enol and 15-methylhexadecanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can improve the yield and purity of the product. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common in industrial processes.

Chemical Reactions Analysis

Types of Reactions

3-methylbut-2-enyl 15-methylhexadecanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the ester into a carboxylic acid.

    Reduction: This reaction can reduce the ester to an alcohol.

    Substitution: This reaction can replace the ester group with another functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include nucleophiles such as amines or alcohols.

Major Products Formed

    Oxidation: 15-methylhexadecanoic acid.

    Reduction: 3-methylbut-2-enol.

    Substitution: Depending on the nucleophile, products can include amides or ethers.

Scientific Research Applications

Chemistry

In chemistry, 3-methylbut-2-enyl 15-methylhexadecanoate is used as a model compound to study esterification and hydrolysis reactions. It is also used in the synthesis of more complex molecules.

Biology

In biology, this compound is studied for its potential role in pheromone signaling. Esters are known to be involved in the communication between organisms, and this compound is no exception.

Medicine

In medicine, esters like this compound are explored for their potential use in drug delivery systems. Their ability to form stable complexes with various drugs makes them suitable candidates for controlled release formulations.

Industry

In the industry, this compound is used in the manufacture of fragrances and flavors. Its pleasant aroma makes it a valuable ingredient in perfumes and food additives.

Mechanism of Action

The mechanism of action of 3-methylbut-2-enyl 15-methylhexadecanoate involves its interaction with specific molecular targets. In biological systems, esters can bind to receptor proteins, triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-methylbut-2-enal: An enal with a similar structure but different functional groups.

    3-methylbut-2-enoic acid: A carboxylic acid with a similar backbone.

    3-methylbut-2-enyl formate: An ester with a different acid component.

Uniqueness

3-methylbut-2-enyl 15-methylhexadecanoate is unique due to its specific combination of functional groups and its long carbon chain. This structure imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields.

Properties

CAS No.

114046-17-2

Molecular Formula

C22H42O2

Molecular Weight

338.6 g/mol

IUPAC Name

3-methylbut-2-enyl 15-methylhexadecanoate

InChI

InChI=1S/C22H42O2/c1-20(2)16-14-12-10-8-6-5-7-9-11-13-15-17-22(23)24-19-18-21(3)4/h18,20H,5-17,19H2,1-4H3

InChI Key

KINNLZYDAIJBTR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCCCCCCCCC(=O)OCC=C(C)C

Origin of Product

United States

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